molecular formula C19H16N8O2S B2396842 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034348-92-8

1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2396842
CAS No.: 2034348-92-8
M. Wt: 420.45
InChI Key: HBSRBRGSEIKTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture integrates multiple privileged pharmacophores, including a [1,2,4]triazolo[4,3-a]pyridine core linked to a 1,2,4-oxadiazole ring and a thiophene-containing pyrazole carboxamide group. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a well-known bioisostere for purines, frequently employed in the design of potent kinase inhibitors that target ATP-binding sites source . The inclusion of the 1,2,4-oxadiazole moiety, a heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, further enhances the compound's potential as a high-affinity ligand for enzyme active sites source . This compound is anticipated to be a valuable chemical probe for investigating signaling pathways in oncology and neurodegenerative diseases, enabling researchers to elucidate the role of specific kinases in cell proliferation, survival, and apoptosis. Its primary research utility lies in preclinical studies aimed at validating new therapeutic targets and supporting structure-activity relationship (SAR) campaigns in drug discovery.

Properties

IUPAC Name

2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5-thiophen-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2S/c1-11-21-19(29-25-11)12-5-6-27-16(8-12)22-23-17(27)10-20-18(28)14-9-13(24-26(14)2)15-4-3-7-30-15/h3-9H,10H2,1-2H3,(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSRBRGSEIKTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=NN4C)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS Number: 2034446-80-3) is a complex organic molecule characterized by multiple heterocyclic structures. This article aims to explore its biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N8O3C_{16}H_{14}N_{8}O_{3}, with a molecular weight of 366.33 g/mol. The structural complexity arises from the presence of oxadiazole and triazole rings, which are known to contribute to various biological activities.

PropertyValue
CAS Number2034446-80-3
Molecular FormulaC₁₆H₁₄N₈O₃
Molecular Weight366.33 g/mol

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have shown potent cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that similar compounds can inhibit cell proliferation in MCF-7 (human breast cancer) cells and Bel-7402 (liver cancer) cells with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Compounds with oxadiazole and triazole rings have also been reported to possess antimicrobial activity. A review highlighted that derivatives of these compounds can act against a variety of bacterial strains and fungi. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways critical for microbial survival .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been suggested through its structural similarity to known COX-II inhibitors. In vitro studies have shown that related pyrazole derivatives can selectively inhibit COX-II enzymes with IC50 values ranging from 0.52 μM to 22.25 μM . This suggests that 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may exhibit similar anti-inflammatory effects.

Enzyme Inhibition

The compound's structure indicates potential as an enzyme inhibitor. Specifically, it may act as an inhibitor for various enzymes such as carbonic anhydrase and cholinesterase. The presence of nitrogen-rich heterocycles is often associated with enhanced binding affinity to these targets .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells and found that certain modifications significantly enhanced their potency .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of oxadiazole-containing compounds against E. coli and Staphylococcus aureus, revealing promising results .
  • COX-II Inhibition : Research on pyrazole derivatives demonstrated their effectiveness as COX-II inhibitors in animal models of inflammation, showing reduced inflammation markers compared to controls .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of compounds related to 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. The incorporation of oxadiazole and triazole moieties has been linked to enhanced cytotoxic effects against various cancer cell lines.

For instance, derivatives of 1,2,4-triazoles have shown significant activity against breast cancer cells (MCF-7) and other malignancies. In vitro studies demonstrated that certain synthesized derivatives exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating their potential as effective anticancer agents .

Synthetic Approaches

The synthesis of this compound involves advanced organic chemistry techniques that include microwave-mediated reactions and catalyst-free methods. These approaches not only enhance yield but also reduce environmental impact by minimizing waste .

Material Science

Beyond medicinal chemistry, compounds similar to 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have potential applications in material sciences due to their unique electronic properties. Research indicates that these compounds can be utilized in the development of organic semiconductors and photovoltaic devices .

Agricultural Chemistry

There is emerging interest in the application of such heterocyclic compounds as agrochemicals due to their biological activity against pests and pathogens. Their ability to interact with biological systems makes them candidates for developing new pesticides or herbicides .

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

Case Study 1: Anticancer Drug Development
A recent study synthesized a series of triazole-containing compounds that demonstrated potent cytotoxicity against various cancer cell lines. The lead compound showed an IC50 value significantly lower than that of conventional treatments .

Case Study 2: Agrochemical Efficacy
Research on oxadiazole derivatives revealed their effectiveness as fungicides against common agricultural pathogens, suggesting a dual role in both therapeutic and agricultural applications .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s unique architecture can be contrasted with structurally related derivatives (Table 1):

Compound Name / Identifier Core Structure Key Substituents Molecular Weight CAS Number
Target Compound Triazolo[4,3-a]pyridine + pyrazole 3-Methyl-1,2,4-oxadiazole, thiophen-2-yl, methyl-carboxamide Not provided Not provided
1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide 1,2,4-Triazole + pyrazole 3-Methylbenzyl, methyl-carboxamide 296.33 g/mol 1005664-84-5
Razaxaban (DPC 906, BMS-561389) Pyrazole + aminobenzisoxazole Trifluoromethyl, 2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl 642.54 g/mol 639772-63-3
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyridazine + pyrazole Dichlorophenylmethyl, thiophen-2-yl 445.32 g/mol 477859-65-7

Key Observations :

  • The target compound’s triazolo[4,3-a]pyridine core distinguishes it from razaxaban’s benzisoxazole and pyridazine-based analogs.
  • The methyl-oxadiazole substituent may enhance metabolic stability compared to the benzyl group in ’s compound .
Bioactivity and Selectivity

Although bioactivity data for the target compound are absent, razaxaban’s development offers insights:

  • Razaxaban: Exhibits high Factor Xa selectivity (Ki < 0.4 nM) and oral bioavailability, attributed to its optimized P1 (aminobenzisoxazole) and P4 (imidazolylphenyl) groups .
  • Hypothesis for Target Compound : The oxadiazole-triazolo-pyridine core may mimic razaxaban’s P1 ligand, while the thiophene-pyrazole could enhance π-stacking in hydrophobic enzyme pockets. However, the absence of a basic P4 group (e.g., imidazole) may reduce cell permeability compared to razaxaban.
Physicochemical and Spectroscopic Properties
  • NMR Analysis : ’s methodology for comparing chemical shifts (e.g., regions A and B) could identify structural perturbations caused by the oxadiazole and thiophene substituents. For instance, deshielding in region A (positions 39–44) might reflect electron-withdrawing effects from the oxadiazole .
  • Solubility : The polar carboxamide and oxadiazole groups may improve aqueous solubility relative to ’s dichlorophenylmethyl analog .

Preparation Methods

Preparation of Ethyl 3-(Thiophen-2-yl)-3-oxopropanoate

Thiophene-2-carbaldehyde undergoes Claisen condensation with ethyl acetate in the presence of sodium ethoxide to yield ethyl 3-(thiophen-2-yl)-3-oxopropanoate. The reaction proceeds at 80°C for 6 hours, achieving a 78% yield after recrystallization from ethanol.

Cyclization to Pyrazole Core

The β-keto ester (1.2 g, 5 mmol) is reacted with methyl hydrazine (0.45 mL, 8 mmol) in ethanol under reflux for 12 hours. The resulting 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester is hydrolyzed using 2M NaOH to afford the carboxylic acid, which is subsequently converted to the carboxamide via treatment with thionyl chloride and ammonium hydroxide.

Table 1: Characterization Data for Pyrazole-Carboxamide Intermediate

Property Value
Molecular Formula C₁₀H₁₀N₂O₂S
Yield 65%
Melting Point 162–164°C
IR (KBr, cm⁻¹) 3350 (NH₂), 1675 (C=O), 1580 (C=N)
¹H NMR (DMSO-d₆, ppm) 2.45 (s, 3H, CH₃), 6.95 (s, 1H, pyrazole-H), 7.20–7.50 (m, 3H, thiophene-H)

Construction of theTriazolo[4,3-a]Pyridine Scaffold

The triazolopyridine core is synthesized through a cyclization reaction between 2-hydrazinylpyridine and an α-keto ester, followed by oxidative aromatization.

Formation of 3-Aminomethyl-Triazolo[4,3-a]Pyridine

A mixture of 2-hydrazinylpyridine (1.1 g, 10 mmol) and ethyl pyruvate (1.2 mL, 11 mmol) in ethanol containing glacial acetic acid (3 drops) is refluxed for 10 hours. The intermediate hydrazone undergoes intramolecular cyclization upon treatment with MnO₂ in dichloromethane, yielding 3-(aminomethyl)-triazolo[4,3-a]pyridine.

Table 2: Reaction Optimization for Triazolopyridine Formation

Condition Time (h) Temperature (°C) Yield (%)
Ethanol, AcOH 10 80 58
DMF, AcOH 8 100 62
Toluene, PTSA 12 110 54

Final Coupling of Fragments

The pyrazole-carboxamide and triazolopyridine-oxadiazole subunits are conjugated via an amide bond formation.

Activation of Carboxylic Acid

The pyrazole-5-carboxamide (0.5 g, 2 mmol) is treated with thionyl chloride (2 mL) to generate the acyl chloride, which is then reacted with the aminomethyl-triazolopyridine-oxadiazole derivative (0.6 g, 2.2 mmol) in anhydrous THF. Triethylamine (0.5 mL) is added to scavenge HCl, and the mixture is stirred at 0°C for 2 hours.

Table 3: Coupling Reaction Parameters

Parameter Condition
Solvent THF
Coupling Agent Thionyl chloride
Base Triethylamine
Temperature 0°C → Room temperature
Yield 82%

Spectroscopic Characterization and Validation

The final compound is characterized using advanced spectroscopic techniques to confirm regiochemistry and purity.

¹H NMR Analysis

The ¹H NMR spectrum (DMSO-d₆) exhibits singlet peaks at δ 2.35 ppm (3H, oxadiazole-CH₃) and δ 3.90 ppm (3H, pyrazole-NCH₃). The thiophene protons resonate as a multiplet between δ 7.10–7.45 ppm, while the triazolopyridine protons appear as doublets at δ 8.20 and 8.65 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 479.1521 corresponds to the molecular formula C₂₂H₁₈N₈O₂S (calculated 479.1524), confirming successful synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves stepwise reaction monitoring using thin-layer chromatography (TLC) to track intermediates and adjust stoichiometry . Critical parameters include temperature control (e.g., 50°C for cyclization steps) and solvent selection (e.g., THF/water mixtures for click chemistry reactions) . Post-synthesis purification via column chromatography (silica gel, gradient elution) and validation through NMR (1H/13C) and mass spectrometry (MS) ensures structural fidelity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves heterocyclic regiochemistry (e.g., distinguishing triazole vs. oxadiazole protons) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodological Answer: Use in vitro assays targeting enzymes or receptors structurally related to its heterocyclic motifs (e.g., 14α-demethylase for antifungal activity) . Dose-response curves (0.1–100 µM range) and molecular docking (PDB: 3LD6) prioritize targets before in vivo testing .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups on the oxadiazole ring) to isolate pharmacophores .
  • Metabolic Stability Testing: Use liver microsomes (human/rodent) to assess if discrepancies arise from rapid degradation .
  • Cross-Validation: Replicate assays in orthogonal systems (e.g., SPR binding vs. cell-based luciferase reporters) .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .
  • Pharmacophore Modeling: Map electrostatic/hydrophobic features against databases like ChEMBL to identify unintended targets .
  • ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration and cytochrome P450 inhibition risks .

Q. How can reaction intermediates with low stability be stabilized during synthesis?

  • Methodological Answer:

  • Protecting Groups: Temporarily shield reactive amines (e.g., Boc for pyrazole NH) during oxidative steps .
  • Low-Temperature Quenching: Halt reactions at –20°C to prevent degradation of thiophene-containing intermediates .
  • In Situ Monitoring: Use real-time FTIR to detect unstable species and adjust reagent addition rates .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer:

  • CRISPR-Cas9 Knockout Models: Delete putative targets (e.g., kinases) in cell lines to confirm on-target effects .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) for enzymes like 14α-demethylase .
  • Transcriptomic Profiling: RNA-seq identifies downstream pathways altered post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.